
エフロキセート
概要
科学的研究の応用
Pharmacological Profile
Chemical Structure and Properties
Efloxate, with the molecular formula and a molecular weight of approximately 324.3 g/mol, is classified under vasodilators used in cardiac therapy (ATC code C01DX13) . Its mechanism of action, while not fully elucidated, suggests involvement in vascular smooth muscle relaxation, which aids in improving blood flow and reducing cardiac workload.
Therapeutic Applications
2.1 Cardiovascular Indications
Efloxate has been primarily indicated for:
- Chronic Coronary Insufficiency : It helps alleviate symptoms by enhancing blood flow to the heart muscle.
- Angina Pectoris : The drug is utilized to reduce the frequency and severity of angina attacks.
2.2 Antiviral Activity
Recent studies have identified Efloxate as a potential candidate for repurposing against viral infections, specifically SARS-CoV-2. A study highlighted its ability to act as a selective entry inhibitor for the virus, suggesting its utility in treating COVID-19 . The drug was part of a screening process that evaluated FDA-approved drugs for their antiviral properties, demonstrating efficacy at non-cytotoxic doses .
Case Studies and Clinical Trials
- Clinical Trials : Efloxate has reached Phase II clinical trials, focusing on its efficacy and safety profile in patients with cardiovascular diseases .
- Antiviral Research : In a hierarchical screening approach for repurposing drugs against COVID-19, Efloxate was identified among several candidates that could interfere with viral entry mechanisms . This positions it as a promising agent for further investigation in antiviral therapies.
Data Table: Summary of Applications
作用機序
生化学分析
Cellular Effects
As a vasodilator, it likely influences cell function by improving blood flow and oxygen delivery to cells
Molecular Mechanism
It is known to exert its effects at the molecular level, likely involving binding interactions with biomolecules and possibly influencing enzyme activity and gene expression
準備方法
化学反応の分析
エフロキセートは、次のようないくつかの種類の化学反応を起こします。
酸化: エフロキセートは、使用される試薬や条件に応じて、さまざまな酸化生成物に酸化される可能性があります.
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、さまざまな求核剤などがあります . これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります .
科学研究における用途
エフロキセートは、次のような幅広い科学研究用途があります。
類似化合物との比較
生物活性
Efloxate, also known as Angorlisin, is a compound that functions primarily as a vasodilator . It is utilized in the treatment of conditions such as chronic coronary insufficiency and angina pectoris. The biological activity of efloxate extends beyond its vasodilatory effects, showing potential in various therapeutic areas, including antiviral applications.
- Chemical Formula : CHO
- Molecular Weight : 324.33 g/mol
- CAS Number : 119-41-5
Vasodilatory Effects
Efloxate acts as a vasodilator, which helps in relaxing blood vessels and improving blood flow. This property is particularly beneficial in managing cardiovascular conditions where improved perfusion is required.
Antiviral Activity
Recent studies have highlighted the antiviral potential of efloxate, particularly against SARS-CoV-2, the virus responsible for COVID-19. In a study assessing a range of compounds for their antiviral properties, efloxate demonstrated significant activity at concentrations around 50 μM. This was evaluated through immunofluorescence microscopy, which confirmed its ability to reduce viral nucleoprotein accumulation in infected cells .
The mechanism by which efloxate exerts its antiviral effects appears to be linked to its interaction with cellular pathways involved in viral entry and replication. Specifically, it has been suggested that efloxate may influence the endosomal trafficking of viral particles, thereby inhibiting their ability to infect host cells .
Study on Antiviral Efficacy
A notable study conducted on various FDA-approved drugs found that efloxate was effective at inhibiting SARS-CoV-2 entry into host cells. The study utilized a model where cells were treated with efloxate prior to infection, leading to a measurable decrease in viral replication .
Compound | Concentration (μM) | Antiviral Activity |
---|---|---|
Efloxate | 50 | Significant |
Remdesivir | 5 | Positive Control |
Cepharantine | 12.5 | Significant |
Safety Profile
While efloxate shows promising antiviral activity, its therapeutic window appears narrow. In the aforementioned study, higher concentrations were required to achieve antiviral effects without significantly impacting cell viability . This necessitates careful consideration in clinical applications.
特性
IUPAC Name |
ethyl 2-(4-oxo-2-phenylchromen-7-yl)oxyacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O5/c1-2-22-19(21)12-23-14-8-9-15-16(20)11-17(24-18(15)10-14)13-6-4-3-5-7-13/h3-11H,2,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVXBAHLOGZCFTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC2=C(C=C1)C(=O)C=C(O2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3048736 | |
Record name | Efloxate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3048736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119-41-5 | |
Record name | Efloxate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=119-41-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Efloxate [INN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119415 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Efloxate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13333 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Efloxate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758891 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Efloxate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3048736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Efloxate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.929 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | EFLOXATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CZU6V3902K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。